molecular formula C9H9NO4 B13781504 3,4-Pyridinediol,3,4-diacetate

3,4-Pyridinediol,3,4-diacetate

Cat. No.: B13781504
M. Wt: 195.17 g/mol
InChI Key: UAAPSWZXQNDKRP-UHFFFAOYSA-N
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Description

3,4-Pyridinediol,3,4-diacetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, where the hydroxyl groups at positions 3 and 4 are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinediol,3,4-diacetate typically involves the acetylation of pyridine-3,4-diol. One common method is to react pyridine-3,4-diol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinediol,3,4-diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,4-dione derivatives.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating pyridine-3,4-diol.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.

Major Products Formed

    Oxidation: Pyridine-3,4-dione derivatives.

    Reduction: Pyridine-3,4-diol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Pyridinediol,3,4-diacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its acetylated form makes it a useful intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylated substrates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pyridinediol,3,4-diacetate depends on its specific application. In biological systems, the acetyl groups can be hydrolyzed by esterases, releasing the active pyridine-3,4-diol. This diol can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,4-diol: The non-acetylated form of the compound, which has hydroxyl groups at positions 3 and 4.

    Pyridine-3,4-dione: An oxidized form of the compound with carbonyl groups at positions 3 and 4.

    3,4-Dihydroxypyridine: Another hydroxylated derivative of pyridine.

Uniqueness

3,4-Pyridinediol,3,4-diacetate is unique due to its acetylated hydroxyl groups, which can influence its reactivity and interactions with other molecules. The acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(3-acetyloxypyridin-4-yl) acetate

InChI

InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-5-9(8)14-7(2)12/h3-5H,1-2H3

InChI Key

UAAPSWZXQNDKRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=NC=C1)OC(=O)C

Origin of Product

United States

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